5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which consists of multiple thiophene rings and a formyl group. Its molecular formula is C13H8OS, and it has a molecular weight of 276.39 g/mol. The compound is also known by its CAS number, 7342-41-8, and has several synonyms, including 2,2':5',2''-terthiophene-5-carboxaldehyde . The presence of thiophene rings contributes to its electronic properties, making it of interest in various chemical and biological applications.
The chemical reactivity of 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is influenced by the aldehyde functional group and the electron-rich thiophene rings. It can undergo various reactions, including:
These reactions highlight its potential utility in synthetic organic chemistry .
Several synthesis methods have been reported for producing 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde:
These synthetic routes emphasize the versatility of thiophene chemistry in creating complex organic molecules.
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde has several applications, particularly in:
Several compounds share structural similarities with 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde | C11H8OS | Contains a sulfanyl group; shows different reactivity due to sulfur presence. |
3-Thiophenecarboxaldehyde | C6H4OS | Simpler structure; primarily studied for its reactivity as an aldehyde. |
3,4-Dimethylthiophene | C6H6S | Methyl substitutions alter electronic properties; used in polymer synthesis. |
The unique aspect of 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde lies in its dual thiophene structure which enhances its electronic properties compared to simpler thiophenes, making it particularly interesting for applications in organic electronics and materials science .